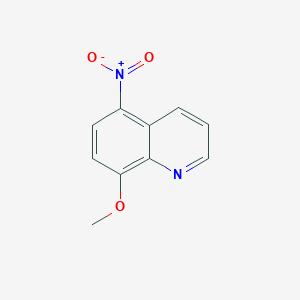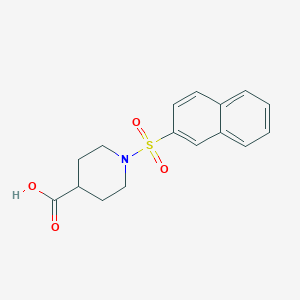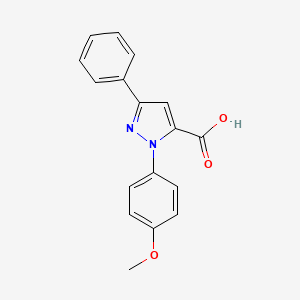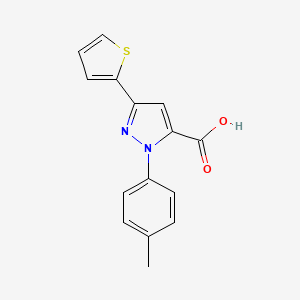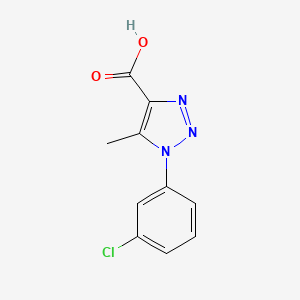
1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxylic acid group (-COOH) and a chlorophenyl group (a benzene ring with a chlorine atom attached) .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through cyclocondensation reactions . For example, 1-(3-chlorophenyl)piperazine can be synthesized through the reaction of diethanolamine with m-chloroaniline .Applications De Recherche Scientifique
- Application : The ligand named 1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine Schiff base was obtained with the method of mixing 2-amino pyridine with 3-chloro benzaldehyde in methanol as an initial material. Transition metals, like Cu (II), were added to the prepared ligand as a dopant. The catalytic activities of the complex were studied using Claisen–Schmidt condensation for the synthesis of chalcone derivatives employed using three different catalysts by an ultrasonication method .
- Method : Equimolar concentrations of 2-amino pyridine with 3- Chloro benzaldehyde in ethanol were used as a solvent .
- Results : The results reveal that the Cu (II) complex showed remarkable catalytic activity and good yield compared to the other catalysts .
- Application : Borinic acids [R 2 B (OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Method : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results : As well as some applications of borinic acids in cross-coupling reactions, or as bioactive compounds, they have mainly been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
- Application : The cyclocondensation of 1 or 2 with aminoacetic acid yielded in 3-(2-chlorophenyl)-(3) and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-(4) acetic acids. The final compounds were obtained in the coupling reaction of intermediates with equimolar amounts of appropriate 4-arylpiperazines in the presence of carbonyldiimidazole (CDI) .
- Method : The cyclocondensation of 1 or 2 with aminoacetic acid yielded in 3-(2-chlorophenyl)-(3) and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-(4) acetic acids .
- Results : The final compounds were obtained in the coupling reaction of intermediates with equimolar amounts of appropriate 4-arylpiperazines in the presence of carbonyldiimidazole (CDI) .
Catalytic Applications of Schiff-Base Metal Complexes
Synthesis of Borinic Acid Derivatives
Synthesis of Anticonvulsant Compounds
- Application : Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom . These compounds are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide .
- Method : Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols .
- Results : Boronic acids have found tremendous utility in organic synthesis . They are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon (Suzuki–Miyaura cross-coupling, Petasis reaction, etc.) or carbon–heteroatom bonds (Chan–Lam–Evans coupling, oxidation, etc.) .
- Application : Borinic acids [R2B(OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Method : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results : Borinic acids have mainly been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
- Application : This research reports catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .
- Method : Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results : This is a valuable but previously unknown transformation .
Structure, Properties, and Preparation Of Boronic Acid Derivatives
Recent Advances in the Synthesis of Borinic Acid Derivatives
Catalytic Protodeboronation of Pinacol Boronic Esters
- Application : This research reports catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .
- Method : Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results : This is a valuable but previously unknown transformation .
- Application : Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom .
- Method : These compounds are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide .
- Results : Boronic acids have found tremendous utility in organic synthesis . They are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon (Suzuki–Miyaura cross-coupling, Petasis reaction, etc.) or carbon–heteroatom bonds (Chan–Lam–Evans coupling, oxidation, etc.) .
- Application : Borinic acids [R2B(OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Method : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results : Borinic acids have mainly been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
Catalytic Protodeboronation of Pinacol Boronic Esters
Structure, Properties, and Preparation Of Boronic Acid Derivatives
Recent Advances in the Synthesis of Borinic Acid Derivatives
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIHNAFDWWCCQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356942 | |
| Record name | 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
88958-14-9 | |
| Record name | 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



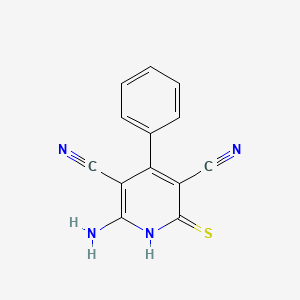
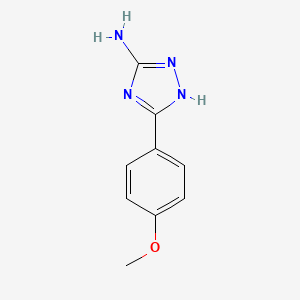
![4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B1347445.png)
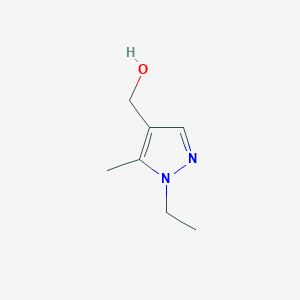
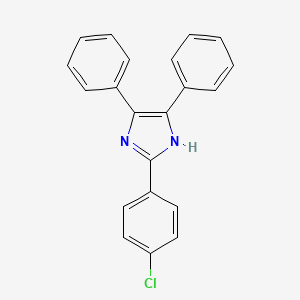
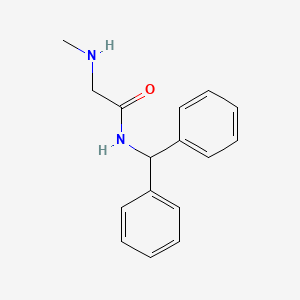
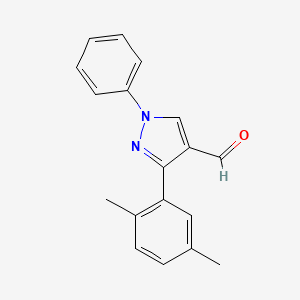
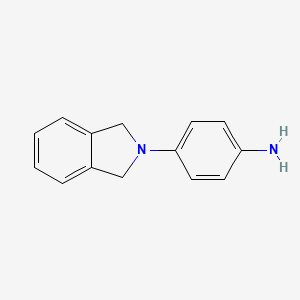
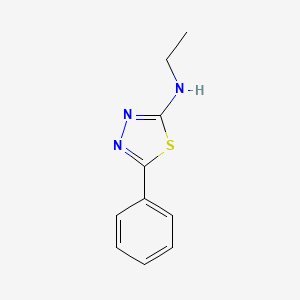
![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)
